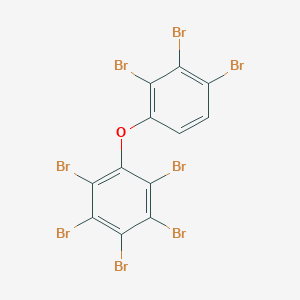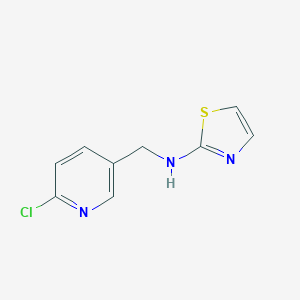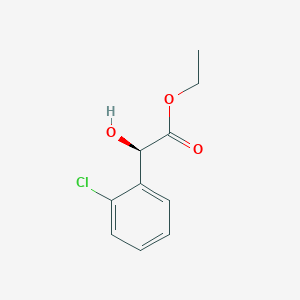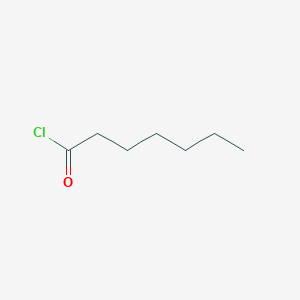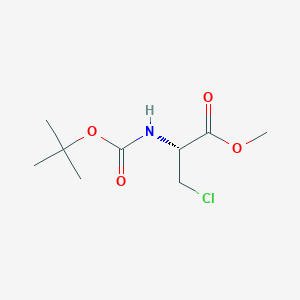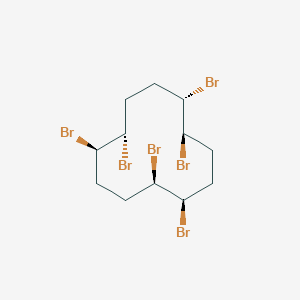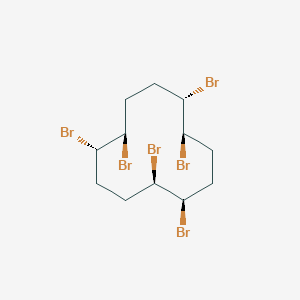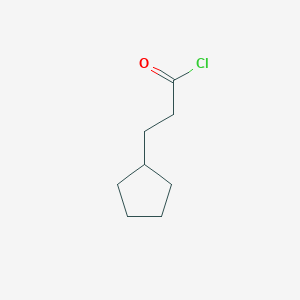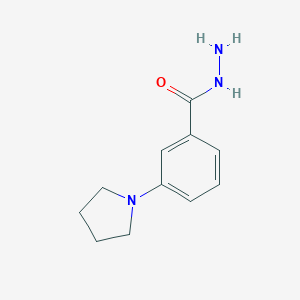
3-吡咯烷-1-基苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-Pyrrolidin-1-ylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of histone demethylase inhibitors, which are important in the study of epigenetic regulation and potential cancer therapies.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic applications, particularly in the context of enzyme inhibition and receptor binding.
作用机制
Target of Action
The primary targets of 3-Pyrrolidin-1-ylbenzohydrazide are currently unknown. This compound belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Given the broad range of biological activities exhibited by pyrrolidine alkaloids, it is likely that this compound interacts with multiple targets, leading to a variety of changes in cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids can affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the broad range of biological activities exhibited by pyrrolidine alkaloids, it is likely that this compound induces a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound . .
准备方法
The preparation of 3-Pyrrolidin-1-ylbenzohydrazide typically involves the reaction of 3-(1-Pyrrolidinyl)benzoic acid with hydrazine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 3-(1-Pyrrolidinyl)benzoic acid and hydrazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures.
Procedure: The 3-(1-Pyrrolidinyl)benzoic acid is dissolved in the solvent, and hydrazine is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified using recrystallization or column chromatography.
化学反应分析
3-Pyrrolidin-1-ylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or alkylating agents.
These reactions are typically carried out under standard laboratory conditions, with the choice of reagents and conditions depending on the desired product .
相似化合物的比较
3-Pyrrolidin-1-ylbenzohydrazide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety are known for their applications in pharmaceuticals and agrochemicals.
The uniqueness of 3-Pyrrolidin-1-ylbenzohydrazide lies in its combination of the pyrrolidine and benzohydrazide structures, which confer specific chemical and biological properties that are valuable in research and potential therapeutic applications .
属性
IUPAC Name |
3-pyrrolidin-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIWRQVNAKSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428082 |
Source


|
| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-61-7 |
Source


|
| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
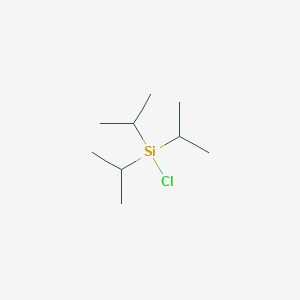
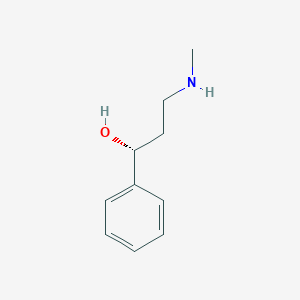
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
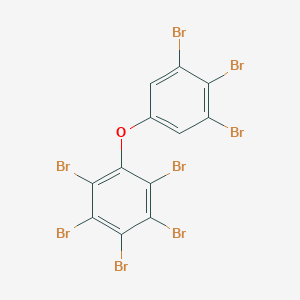
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
